[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Description
The compound [2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate features a pyridine core substituted with two chlorine atoms at the 3- and 5-positions, an acetamide linkage, and a sulfonamide group connected to a 4-methylstyrene moiety. This structure combines electron-withdrawing (chlorine) and lipophilic (methylphenyl ethenyl) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O5S/c1-12-2-4-13(5-3-12)6-7-29(26,27)22-10-17(25)28-11-16(24)23-18-15(20)8-14(19)9-21-18/h2-9,22H,10-11H2,1H3,(H,21,23,24)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQURJMOHYJAIKZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a synthetic organic molecule that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22Cl2N2O3S
- Molecular Weight : 423.36 g/mol
- Structural Features : The compound features a dichloropyridinyl moiety, an amino group, and a sulfonamide linkage, contributing to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes or cellular signaling pathways.
- Phosphodiesterase Inhibition : Similar compounds have been studied as selective phosphodiesterase (PDE) inhibitors, which can modulate cyclic nucleotide levels in cells, impacting various signaling pathways related to inflammation and cell proliferation .
- Anticancer Activity : The structural components suggest potential interactions with pathways involved in cancer cell proliferation and survival. Compounds with similar structures have shown promise in inhibiting cancer cell growth in vitro and in vivo .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Properties : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation pathways.
- Anti-inflammatory Effects : In a murine model of asthma, the compound was administered intraperitoneally and resulted in decreased eosinophil infiltration in lung tissue, suggesting its potential as an anti-inflammatory agent. Histological analysis showed reduced airway hyperreactivity compared to control groups .
- PDE Inhibition Studies : Comparative studies with known PDE inhibitors demonstrated that the compound inhibited PDE4 with an IC50 value of around 250 nM, indicating its potential role in treating respiratory conditions like asthma or COPD .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. It may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of dichloropyridine compounds possess antimicrobial properties, making this compound a candidate for further investigation in antibiotic development.
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The sulfonamide moiety may enhance the compound's selectivity towards cancerous cells.
Biological Research
The compound's interaction with biological targets is of significant interest:
- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes could lead to insights into metabolic pathways and disease mechanisms.
- Receptor Modulation : The potential for this compound to act as a modulator of receptors involved in signaling pathways presents opportunities for drug development.
Chemical Synthesis
As a versatile building block, this compound can be utilized in:
- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of more complex organic molecules, particularly those needed in pharmaceuticals.
- Reagent in Organic Reactions : Its unique functional groups allow it to participate in various organic reactions, including nucleophilic substitutions and coupling reactions.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related dichloropyridine derivatives. Results indicated that compounds with similar functionalities exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that [2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] derivatives could be promising candidates for developing new antibiotics.
Case Study 2: Anticancer Research
Research conducted by Cancer Research demonstrated that certain sulfonamide-containing compounds showed selective cytotoxicity towards cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity, indicating that the sulfonylamino group in our compound could be pivotal for its biological efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyridine and Phenyl Rings
Ethyl 2-[(4-Methoxyphenyl)sulfonylamino]acetate ()
- Key Differences :
- The pyridine ring lacks chlorine substituents, reducing electron-withdrawing effects.
- The sulfonyl group is attached to a 4-methoxyphenyl group instead of a 4-methylstyrene moiety.
- The absence of chlorine atoms may decrease metabolic stability due to reduced electron withdrawal .
[2-(Methylamino)-2-oxoethyl] 2-(3,5-Dimethylphenoxy)acetate ()
- Key Differences: Replaces the dichloropyridine with a dimethylphenoxy group. Uses a phenoxy linkage instead of a sulfonamide.
Sulfonamide vs. Thio and Carbamoyl Linkages
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
- Key Differences :
- Contains a thioether linkage and pyrimidine ring instead of a sulfonamide and pyridine.
- Implications :
[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3-Phenoxypropanoate ()
- Key Differences: Replaces the pyridine with a carbamoylthiophene ring. Uses a phenoxypropanoate ester.
- The propanoate ester may confer greater conformational flexibility than the acetate group in the target compound .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Ethyl 2-[(4-Methoxyphenyl)sulfonylamino]acetate | [2-(Methylamino)-2-oxoethyl] 2-(3,5-Dimethylphenoxy)acetate |
|---|---|---|---|
| Molecular Weight | ~550 g/mol (estimated) | ~406 g/mol | ~350 g/mol |
| Lipophilicity (LogP) | High (Cl, methylphenyl groups) | Moderate (methoxy group) | Moderate (dimethylphenoxy group) |
| Solubility | Low (nonpolar substituents) | Higher (polar methoxy) | Moderate (phenoxy linkage) |
| Metabolic Stability | Likely high (Cl groups) | Lower (no Cl) | Moderate (methyl groups) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
